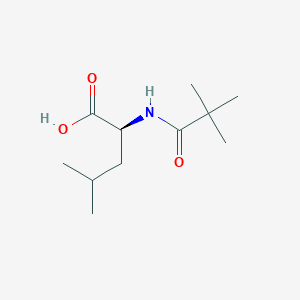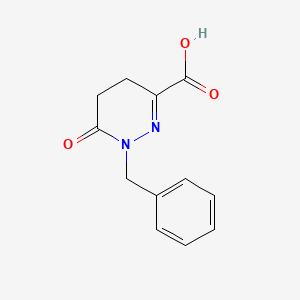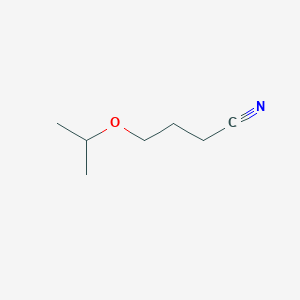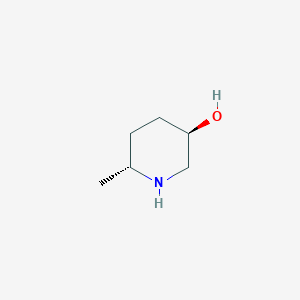
Azidocyclopentane
描述
Azidocyclopentane is an organic compound characterized by a five-membered cyclopentane ring with an azide group (-N₃) attached to one of the carbon atoms. This structure imparts unique reactivity and physicochemical properties to the molecule, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions: Azidocyclopentane can be synthesized through several methods. One common approach involves the reaction of cyclopentyl bromide with sodium azide in an organic solvent such as dimethylformamide (DMF). The reaction typically proceeds at room temperature or slightly elevated temperatures, yielding this compound as the primary product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure safety and efficiency .
化学反应分析
Types of Reactions: Azidocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: this compound can participate in [3+2] cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, DMF, and cyclopentyl bromide.
Cycloaddition: Alkynes, copper(I) catalysts, and mild heating.
Major Products:
Substitution Products: Various substituted cyclopentanes.
Cycloaddition Products: Triazoles, which are valuable in pharmaceuticals and materials science.
科学研究应用
Azidocyclopentane is utilized in numerous scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and in click chemistry for the formation of triazoles.
Biology: Used in bioorthogonal chemistry for labeling and imaging biomolecules without interfering with biological processes.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of azidocyclopentane primarily involves its reactivity as an azide. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are highly specific and efficient, making this compound a valuable tool in chemical biology and materials science .
相似化合物的比较
Azidocyclohexane: Similar structure but with a six-membered ring.
Azidocyclobutane: Similar structure but with a four-membered ring.
Cyclopentylamine: Similar structure but with an amine group instead of an azide.
Uniqueness: Azidocyclopentane’s five-membered ring and azide group confer unique reactivity, particularly in cycloaddition reactions, making it distinct from its analogs. Its specific reactivity and stability make it a preferred choice in applications requiring precise chemical modifications .
属性
IUPAC Name |
azidocyclopentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c6-8-7-5-3-1-2-4-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJIACUDWJVGLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187350 | |
| Record name | Azidocyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33670-50-7 | |
| Record name | Azidocyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033670507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentyl azide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30439 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Azidocyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azidocyclopentane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NV75D25WG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic routes to access azidocyclopentane derivatives?
A1: Recent research highlights two main synthetic strategies for obtaining this compound derivatives:
- Lewis Acid Catalyzed [3+2]-Cycloaddition: This method utilizes donor-acceptor cyclopropanes and vinyl azides in the presence of Lewis acids like Magnesium Iodide (MgI2) or Indium Chloride (InCl3). This reaction yields diastereomerically enriched azidocyclopentanes. [, ] MgI2 generally provides excellent diastereoselectivity but moderate yields, while InCl3 offers excellent yields but lower diastereoselectivity. [] Scandium Triflate [Sc(OTf)3] has also been shown to effectively catalyze this reaction with high diastereoselectivity. []
- Functionalization of Existing Cyclopentane Scaffolds: This approach involves utilizing functionalized cyclopentane derivatives, like epoxides, and reacting them with appropriate reagents to introduce the azido group. []
Q2: What are the potential applications of this compound derivatives in organic synthesis?
A2: Azidocyclopentanes serve as versatile intermediates for synthesizing various nitrogen-containing cyclic compounds.
- Tetrahydropyridines: A key transformation is the thermal ring expansion of azidocyclopentanes, leading to tetrahydropyridines through chemoselective nitrogen elimination. [, ] Tetrahydropyridines are important structural motifs in many bioactive molecules. []
- Piperidine Derivatives: Further functionalization, such as diastereospecific reduction of tetrahydropyridines, allows access to substituted piperidines. []
- Triazoles: The azido group in azidocyclopentanes readily undergoes reactions with alkynes, exemplified by the reaction with ethynylbenzene to form a triazole derivative. []
Q3: Has computational chemistry been used to study azidocyclopentanes?
A4: Yes, computational methods like G4 theory have been employed to accurately predict the gas-phase enthalpies of formation (ΔfH298°) of organic azides, including this compound. [] This information is valuable for understanding the thermodynamic properties of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


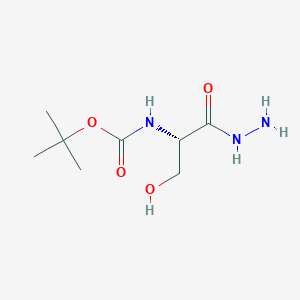
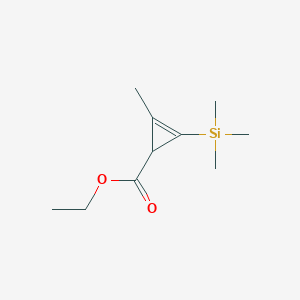
![Spiro[2.5]octan-4-ol](/img/structure/B3382456.png)
